![molecular formula C16H16N4O3 B2897976 N-((1H-苯并[d]咪唑-2-基)甲基)-4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-甲酰胺 CAS No. 2034319-36-1](/img/structure/B2897976.png)

N-((1H-苯并[d]咪唑-2-基)甲基)-4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

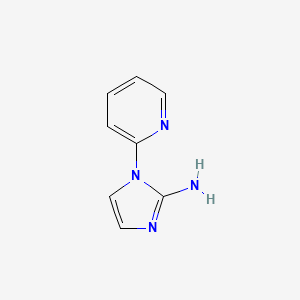

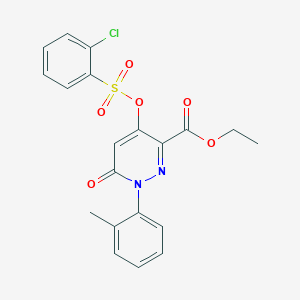

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of imidazole derivatives can be obtained . A general, inexpensive, and versatile method for the synthesis of imidazole derivatives has been designed .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole derivatives would depend on their substituents and functional groups.科学研究应用

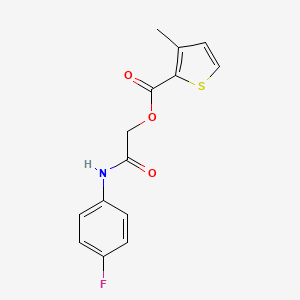

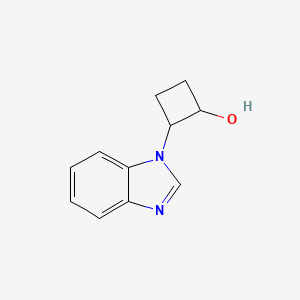

晶体和分子结构

一项研究重点关注类似化合物的晶体和分子结构,强调了其在理解化学性质和合成过程中的相关性。该化合物是在抗结核药物合成过程中发现的,展示了其在药物开发和结核病治疗研究中的潜在用途 (Richter 等人,2023)。

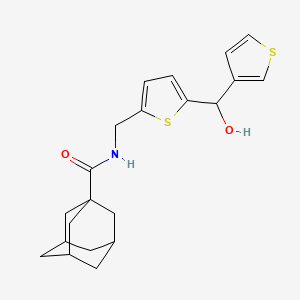

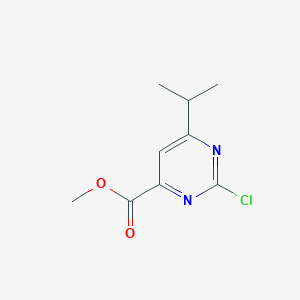

合成路线和生物活性

研究还探索了与 N-((1H-苯并[d]咪唑-2-基)甲基)-4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-甲酰胺在结构上相关的化合物的合成路线和生物活性。研究详细阐述了各种衍生物的合成及其作为抗溃疡剂的潜力,表明了广泛的药理学应用 (Starrett 等人,1989)。

合成和电生理活性

另一个感兴趣的领域是相关化合物的合成和心脏电生理活性。这项研究强调了这些化合物在开发用于治疗心律失常的选择性 III 类药物的潜力,反映了它们在心血管研究中的重要性 (Morgan 等人,1990)。

抗分枝杆菌特性

苯并咪唑类似物的抗分枝杆菌特性已被表征,为其在对抗结核病中的潜在用途提供了见解。这强调了此类化合物在传染病研究及其潜在治疗应用中的作用 (Richter 等人,2022)。

络合性质和结构特征

镧系元素配合物的络合性质和结构特征已经过研究,突出了该化合物在理解金属-配体相互作用及其在材料科学和配位化学中的潜在应用中的作用 (Kobayashi 等人,2019)。

作用机制

Target of Action

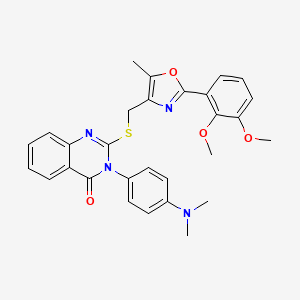

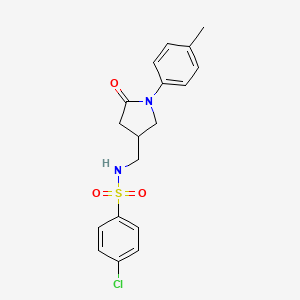

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various targets in the cell, leading to a wide range of biological effects . For example, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .

Biochemical Pathways

Imidazole derivatives have been found to interfere with various cellular processes, such as cell cycle progression, apoptosis, and dna damage response .

Result of Action

Some imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cell lines .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of a compound .

安全和危害

未来方向

Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, they have become an important synthon in the development of new drugs . Future research could focus on the development of new imidazole derivatives with improved properties and activities.

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-20-9-10(13(23-2)7-15(20)21)16(22)17-8-14-18-11-5-3-4-6-12(11)19-14/h3-7,9H,8H2,1-2H3,(H,17,22)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXASZMIRBWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)

![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)